molecular formula C18H28ClN3O5S B564477 Hydroxychloroquine-d4 Sulfate CAS No. 1216432-56-2

Hydroxychloroquine-d4 Sulfate

Cat. No.: B564477
CAS No.: 1216432-56-2
M. Wt: 437.972
InChI Key: JCBIVZZPXRZKTI-LINVOLBQSA-N
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Description

Hydroxychloroquine-d4 Sulfate is a deuterated form of Hydroxychloroquine Sulfate, an aminoquinoline compound. It is primarily used as an internal standard for the quantification of Hydroxychloroquine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in this compound enhances its stability and allows for more accurate quantification in pharmacokinetic studies.

Mechanism of Action

Target of Action

Hydroxychloroquine-d4 Sulfate primarily targets cells in the immune system. It interferes with the communication of cells in the immune system . In autoimmune diseases like Rheumatoid Arthritis and Systemic Lupus Erythematosus, the immune system mistakenly attacks the body’s tissues, causing inflammation and damage .

Mode of Action

This compound works by accumulating in the lysosomes of the malaria parasite, raising the pH of the vacuole . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . Hydroxychloroquine can also interfere with the action of parasitic heme .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells isolated from healthy individuals or patients with systemic lupus erythematosus or rheumatoid arthritis . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts in a concentration-dependent manner .

Pharmacokinetics

Following a single 200 mg oral dose of Hydroxychloroquine Sulfate to healthy males, the mean peak blood concentration of Hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of immune system activation and the suppression of normal immune responses . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the presence of sulfate, chloride, and bromide decreases the extent of photolysis of Hydroxychloroquine .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine-d4 Sulfate interacts with various enzymes and proteins. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It inhibits production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells (PBMCs) isolated from healthy individuals or patients with systemic lupus erythematosus (SLE) or rheumatoid arthritis (RA) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . This results in inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a long elimination half-life, with significant concentrations persisting above 500 ng/mL up to 16 days after short-term treatment discontinuation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to accumulate in tissues, especially in the liver, kidney, lung, and spleen . The tissue-to-plasma concentration ratio increases over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine-d4 Sulfate involves the incorporation of deuterium atoms into the Hydroxychloroquine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of 4,7-dichloroquinoline with deuterated ethylamine to form the deuterated intermediate, which is then further reacted with deuterated ethanolamine to produce Hydroxychloroquine-d4 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The deuterated compound is then converted to its sulfate form by reacting with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Hydroxychloroquine-d4 Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxychloroquine-d4 Sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Hydroxychloroquine-d4 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic studies and clinical research .

Properties

IUPAC Name

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-LINVOLBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675926
Record name Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216432-56-2
Record name Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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